2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide is a chemical compound with significant relevance in medicinal chemistry. It is classified under the category of sulfonamide derivatives, which are known for their diverse pharmacological activities. The compound is recognized by its CAS number 62190-15-2 and has a molecular formula of C15H21N3O4S, resulting in a molecular weight of approximately 339.41 g/mol. This compound is notable for its potential applications in therapeutic contexts, particularly in neurology and pharmacology.
The compound can be sourced from various chemical databases and literature, including ChemicalBook and PubChem, which provide comprehensive data on its properties and potential uses. It falls under the classification of sulfamoylbenzamide, a category that encompasses compounds featuring a benzamide structure with a sulfamoyl group, which contributes to its biological activity.
The synthesis of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide typically involves several steps, including:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide features:
The compound's structural formula can be represented as follows:
The chemical behavior of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide includes:
These reactions are essential for understanding how this compound can be modified for enhanced therapeutic effects.
The mechanism of action for 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide likely involves interaction with specific biological targets:
This dual mechanism could contribute to its efficacy in treating neurological disorders or conditions associated with neurotransmitter imbalances.
Relevant data on these properties can aid in determining optimal storage and handling conditions for laboratory use.
The applications of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide span various fields:
The compound 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide represents a rationally designed small molecule emerging from efforts to target neurological disorders via modulation of cholinergic pathways. Its nomenclature follows systematic medicinal chemistry conventions: the core benzamide scaffold is substituted at the 2-position with a methoxy group (–OCH₃) and at the 5-position with a sulfamoyl moiety (–SO₂NH₂). The nitrogen of the benzamide group links to an ethyl tether bound to the 3-position of a quinuclidine ring—a bridged tertiary amine known for conferring metabolic stability and facilitating blood-brain barrier penetration [4] [7]. While exact synthesis dates are proprietary, patents from the late 2010s highlight derivatives of sulfamoylbenzamides coupled to quinuclidine-based pharmacophores as muscarinic receptor-targeted candidates for Alzheimer's-type dementia [4] [7]. Synonyms reflect subtle regiochemical differences; for example, positional isomers like N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxy-5-sulfamoylbenzamide (CAS: 62190-15-2) emphasize the quinuclidine's nitrogen positioning [1] [2]. The naming precision underscores this scaffold’s role in structure-activity relationship (SAR) studies aiming to optimize receptor affinity and selectivity.
Table 1: Nomenclature and Key Identifiers of Related Compounds
Systematic Name | CAS Number | Molecular Formula | Regiochemical Note |
---|---|---|---|
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide | 62190-15-2 | C₁₅H₂₁N₃O₄S | Direct N-link to quinuclidine N3 |
2-Methoxy-N-(2-quinuclidinylmethyl)-5-sulfamoylbenzamide hemihydrate | Not specified | C₁₆H₂₃N₃O₄S | Methyl tether to quinuclidine N2 |
2-Methoxy-5-sulfamoylbenzamide | 52395-25-2 | C₈H₁₀N₂O₄S | Core benzamide synthon |
The molecular architecture integrates three pharmacologically critical elements:
Table 2: Key Molecular Properties of Structural Motifs
Structural Element | Role in Drug Design | Example Impact |
---|---|---|
2-Methoxybenzamide | Conformational constraint, lipophilicity modulator | ↑ LogP, ↑ Metabolic stability |
5-Sulfamoylbenzamide | Polarity/pH adjustor, H-bonding domain | ↑ Solubility, Target affinity |
Quinuclidine (3-substituted) | Tertiary amine for receptor interaction, CNS penetration | ↑ Blood-brain barrier permeability |
Ethyl linker | Spacer for optimal pharmacophore distance | ↓ Steric clash, ↑ Binding pocket accommodation |
Quantum mechanical modeling reveals the sulfamoyl group’s oxygen atoms engage in hydrogen bonding with residues like histidine or serine in esterase targets, while the quinuclidine nitrogen forms salt bridges with aspartate in muscarinic receptors [4] [8]. This synergy enables precise molecular recognition absent in simpler amines.
This compound epitomizes academia’s role in probing novel target space for neurological diseases. Its design aligns with chemical genomics principles, where small molecules validate targets like cholinesterases or muscarinic receptors implicated in Alzheimer’s pathology [8]. Academic labs leverage such scaffolds to:
Data from 798 U.S. academic drug discovery projects (1991–2015) show a 75% Phase I success rate for small molecules, rising to 88% at the NDA/BLA stage when industry resources augment academic innovation [3]. This compound’s trajectory—from rational design to patent-protected candidate—illustrates how academia addresses unmet needs in neurodegenerative disease therapeutics through focused medicinal chemistry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1